molecular formula C8H11NO2 B14674726 Ethyl acrylate-acrylonitrile CAS No. 25053-12-7

Ethyl acrylate-acrylonitrile

Cat. No.: B14674726
CAS No.: 25053-12-7
M. Wt: 153.18 g/mol
InChI Key: IRCAZSRWCCDLJN-UHFFFAOYSA-N
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Description

N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a nitrobenzamide core with a bis(2-chloroethyl)amino group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with bis(2-chloroethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms reactive intermediates that can covalently bind to DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide is unique due to its nitrobenzamide core, which provides additional sites for chemical modification and potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial purposes .

Properties

CAS No.

25053-12-7

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

ethyl prop-2-enoate;prop-2-enenitrile

InChI

InChI=1S/C5H8O2.C3H3N/c1-3-5(6)7-4-2;1-2-3-4/h3H,1,4H2,2H3;2H,1H2

InChI Key

IRCAZSRWCCDLJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C.C=CC#N

Related CAS

25053-12-7

Origin of Product

United States

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